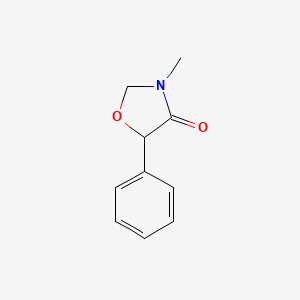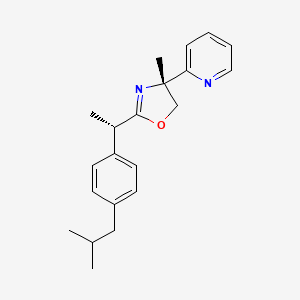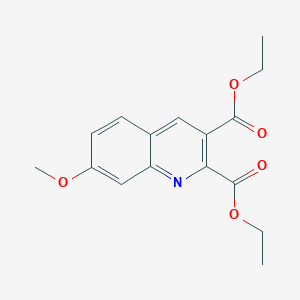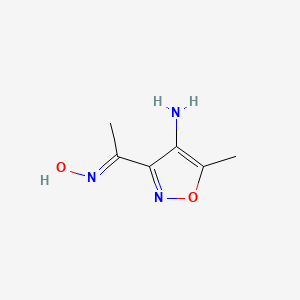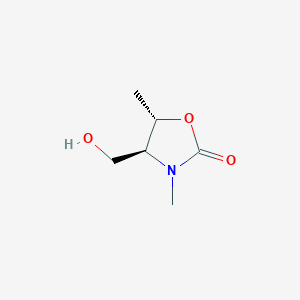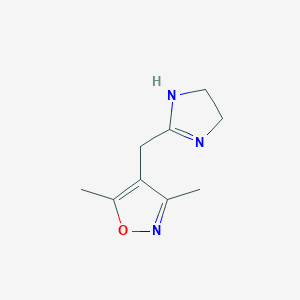![molecular formula C33H30N2O2 B15207921 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a propane-2,2-diyl bridge and substituted with biphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) typically involves a multi-step process. One common method starts with the preparation of the oxazole rings, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl groups are then introduced via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts. The final step involves the formation of the propane-2,2-diyl bridge, which can be achieved through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: The biphenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole rings can yield oxazoles, while reduction of the biphenyl groups can produce cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4,4′-(Ethene-1,2-diyl)diphenol
- (E)-4,4′-(Ethene-1,2-diyl)bis(2-methoxyphenol)
- (E)-4,4′-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol)
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is unique due to its specific structural features, including the presence of oxazole rings and biphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to pharmaceuticals.
Propiedades
Fórmula molecular |
C33H30N2O2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(4S)-4-(4-phenylphenyl)-2-[2-[(4S)-4-(4-phenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H30N2O2/c1-33(2,31-34-29(21-36-31)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32-35-30(22-37-32)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20,29-30H,21-22H2,1-2H3/t29-,30-/m1/s1 |
Clave InChI |
OVOCMYNMEAPQKO-LOYHVIPDSA-N |
SMILES isomérico |
CC(C)(C1=N[C@H](CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES canónico |
CC(C)(C1=NC(CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
